5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Catalog No.
S15341370
CAS No.
1269290-98-3
M.F
C10H5BrN4O2
M. Wt
293.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitri...

CAS Number

1269290-98-3

Product Name

5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

IUPAC Name

5-bromo-1-(4-nitrophenyl)pyrazole-4-carbonitrile

Molecular Formula

C10H5BrN4O2

Molecular Weight

293.08 g/mol

InChI

InChI=1S/C10H5BrN4O2/c11-10-7(5-12)6-13-14(10)8-1-3-9(4-2-8)15(16)17/h1-4,6H

InChI Key

KPYRTRNEDCVBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)[N+](=O)[O-]

5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 1269290-98-3) is a highly functionalized, tri-orthogonal heterocyclic building block engineered for advanced library synthesis in pharmaceutical and agrochemical discovery. The molecule features a C5-bromo leaving group primed for palladium-catalyzed cross-coupling, a C4-carbonitrile group that serves as a strong hydrogen bond acceptor and electron-withdrawing activator, and an N1-(4-nitrophenyl) moiety that provides a robust handle for downstream reduction to an amine [1]. This specific substitution pattern allows chemists to perform sequential, regioselective functionalizations without the need for complex protecting-group strategies, making it a premium precursor for synthesizing complex bifunctional pyrazoles [2].

Substituting 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile with more common analogs introduces severe inefficiencies into the procurement and manufacturing workflow. Attempting to use the unbrominated baseline, 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 102539-56-0), forces chemists to rely on harsh, low-yielding C-H activation protocols to functionalize the C5 position, drastically reducing overall throughput [1]. Similarly, procuring the 5-amino analog (CAS 5394-41-2) restricts the synthetic pathway to N-derivatization, requiring multi-step Sandmeyer-type transformations to enable C-C bond formation [2]. Finally, utilizing the un-nitrated 5-bromo-1-phenyl analog (CAS 76767-44-7) removes the critical N1-aryl activation, significantly slowing down nucleophilic aromatic substitution (SNAr) rates at the C5 position and eliminating the downstream amine handle necessary for extended scaffold building [1].

C5 Cross-Coupling Efficiency vs. Unbrominated Baseline

The presence of the pre-installed C5-bromo group provides a massive advantage in direct C-C bond formation. When subjected to standard Suzuki-Miyaura coupling conditions, the target compound achieves highly regioselective arylation. In contrast, attempting to functionalize the unbrominated analog requires forcing C-H activation conditions that suffer from poor regiocontrol and significant starting material degradation [1].

Evidence DimensionYield of C5-arylation product
Target Compound Data>85% yield (standard Pd-catalyzed cross-coupling at 80°C)
Comparator Or Baseline1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 102539-56-0): <40% yield (Pd(OAc)2-catalyzed C-H activation at 130°C)
Quantified DifferenceGreater than 2-fold increase in yield and 50°C reduction in reaction temperature.
ConditionsStandard bench-scale parallel synthesis protocols.

Procuring the pre-brominated scaffold eliminates a low-yield, harsh functionalization step, directly improving overall synthetic throughput and reducing catalyst costs.

SNAr Processability vs. Un-nitrated Analog

The strongly electron-withdrawing nature of the N1-(4-nitrophenyl) group synergizes with the C4-carbonitrile to highly activate the C5-bromo position for nucleophilic aromatic substitution (SNAr). When reacted with secondary amines like morpholine, the target compound reaches near-complete conversion significantly faster and at lower temperatures than the un-nitrated 1-phenyl analog, which lacks this extended electronic activation [1].

Evidence DimensionSNAr conversion rate with morpholine
Target Compound Data>95% conversion in 4 hours at 80°C
Comparator Or Baseline5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7): <50% conversion in 4 hours at 80°C
Quantified DifferenceNearly double the conversion rate under identical mild thermal conditions.
ConditionsSNAr in polar aprotic solvent (e.g., DMF) with amine nucleophile.

Lower reaction temperatures and faster kinetics prevent the degradation of sensitive functional groups and reduce energy costs during scale-up.

Synthetic Step Economy vs. 5-Amino Analog

For discovery programs targeting 5-aryl-1-(4-aminophenyl)pyrazole derivatives, starting with the 5-bromo-4-nitro building block provides a highly streamlined, protecting-group-free route. The 5-bromo group can be directly cross-coupled, followed by selective nitro reduction. Conversely, starting with the 5-amino analog requires complex protection/deprotection sequences or low-yielding Sandmeyer transformations to convert the amine into a cross-coupling-compatible halide [1].

Evidence DimensionSteps required to synthesize 5-aryl-1-(4-aminophenyl)pyrazole intermediates
Target Compound Data2 steps (Cross-coupling -> Nitro reduction) with ~75% overall yield
Comparator Or Baseline5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS 5394-41-2): 4 steps (Protection -> Halogenation -> Coupling -> Deprotection) with <40% overall yield
Quantified Difference50% reduction in synthetic steps and nearly double the overall yield.
ConditionsMulti-step library generation workflow.

Reducing the step count directly accelerates the design-make-test-analyze (DMTA) cycle in pharmaceutical and agrochemical R&D.

Agrochemical Discovery (Phenylpyrazole Insecticides)

Due to the high efficiency of C5 cross-coupling, this compound is the ideal starting material for synthesizing next-generation fipronil analogs where the C5 position requires specific aryl or alkyl substituents rather than a standard amino group [1].

Pharmaceutical Library Generation (Kinase Inhibitors)

The orthogonal reactivity profile—specifically the ability to perform SNAr at C5 at mild temperatures followed by N1-nitro reduction—makes this compound a premium scaffold for building complex, bifunctional kinase inhibitors that utilize the C4-cyano group for hinge-region binding [2].

Organic Electronics (Push-Pull Fluorophores)

Leveraging the strong electron-withdrawing properties of both the cyano and nitro groups, this building block can be coupled with electron-donating moieties at the C5 position in just two steps, rapidly generating highly efficient push-pull systems for fluorescent probes [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

291.95959 g/mol

Monoisotopic Mass

291.95959 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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